molecular formula C8H15BrOS B1376765 4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane CAS No. 1423031-03-1

4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane

Cat. No.: B1376765
CAS No.: 1423031-03-1
M. Wt: 239.18 g/mol
InChI Key: SQRLJOYSVVUYBW-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane is an organic compound that features both bromomethyl and methylsulfanyl functional groups attached to an oxane ring. This compound is of interest due to its potential reactivity and applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of Bromomethyl Group: Bromomethylation can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl derivatives.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the modification of biomolecules for research purposes.

    Medicine: Exploration as a building block for drug development.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane would depend on its specific application. Generally, the bromomethyl group can act as an electrophile in substitution reactions, while the methylsulfanyl group can participate in redox reactions. The molecular targets and pathways would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-4-[(methylsulfanyl)methyl]oxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    4-(Bromomethyl)-4-[(ethylsulfanyl)methyl]oxane: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane is unique due to the combination of its functional groups, which can impart distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

4-(bromomethyl)-4-(methylsulfanylmethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrOS/c1-11-7-8(6-9)2-4-10-5-3-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRLJOYSVVUYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1(CCOCC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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